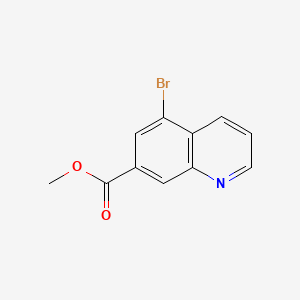

Methyl 5-Bromoquinoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-Bromoquinoline-7-carboxylate: is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom and a carboxylate group in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form quinoline derivatives.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols such as microwave-assisted synthesis and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-Bromoquinoline-7-carboxylate can undergo oxidation reactions to form quinoline N-oxides.

Reduction: The compound can be reduced to form various hydrogenated quinoline derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, and sodium alkoxide

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

Catalysis: Methyl 5-Bromoquinoline-7-carboxylate is used as a ligand in transition metal-catalyzed reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Biology:

Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound is used in the development of new antimicrobial agents.

Anticancer Research: The compound is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

Medicine:

Drug Development: this compound is used as a scaffold in the development of new therapeutic agents for various diseases, including malaria and tuberculosis.

Industry:

Dye Manufacturing: Quinoline derivatives are used in the production of dyes and pigments.

Material Science: The compound is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of Methyl 5-Bromoquinoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and DNA. The bromine atom and carboxylate group enhance its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, which is crucial for its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Methyl 4-Bromoquinoline-6-carboxylate: Similar structure but with the bromine atom at a different position.

Methyl 5-Bromoquinoline-2-carboxylate: Similar structure but with the carboxylate group at a different position.

Quinoline-7-carboxylate: Lacks the bromine atom but has a similar quinoline core.

Uniqueness: Methyl 5-Bromoquinoline-7-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group, which enhances its reactivity and potential for various applications. The presence of these functional groups allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and material science .

Biological Activity

Methyl 5-bromoquinoline-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The synthesis of this compound typically involves bromination of quinoline derivatives followed by carboxylation reactions. For instance, recent advancements in synthetic methodologies have improved the yield and purity of quinoline derivatives, facilitating biological testing .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: IC50 Values Against Cancer Cell Lines

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity. Compounds with similar structures have been reported to inhibit viral replication effectively, particularly against strains like H5N1 and other influenza viruses. The antiviral efficacy correlates with the lipophilicity and electron-withdrawing properties of substituents on the quinoline ring .

Study 1: Anticancer Mechanism Exploration

A study investigated the effects of this compound on MCF-7 cells. The compound induced significant apoptosis, characterized by increased ROS levels and disruption of mitochondrial membrane potential. This suggests that enhancing ROS generation could be a viable strategy for developing new anticancer agents .

Study 2: Antiviral Efficacy Assessment

Another research effort focused on the antiviral potential of similar quinoline derivatives. The study found that compounds with enhanced lipophilicity exhibited higher antiviral activity against H5N1, with this compound being among the most effective candidates tested .

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 5-bromoquinoline-7-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-9(12)8-3-2-4-13-10(8)6-7/h2-6H,1H3 |

InChI Key |

WPQCCJOEODAMAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=N2)C(=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.